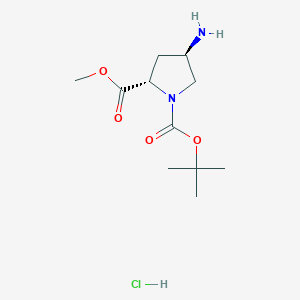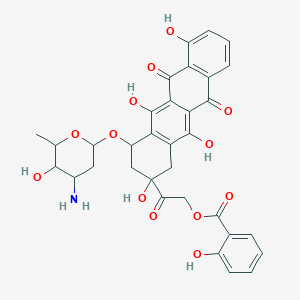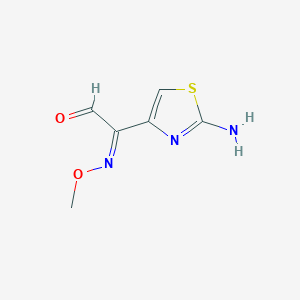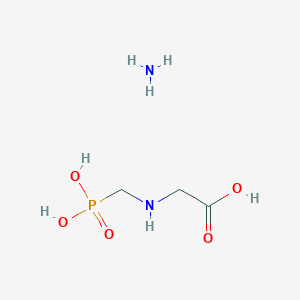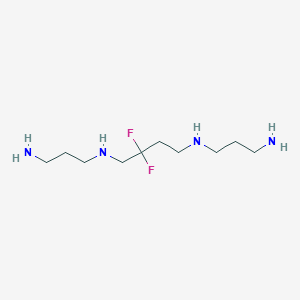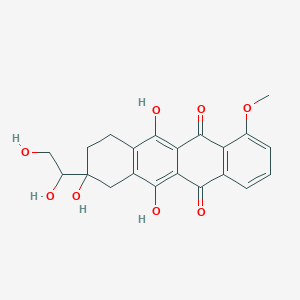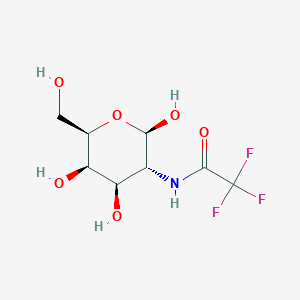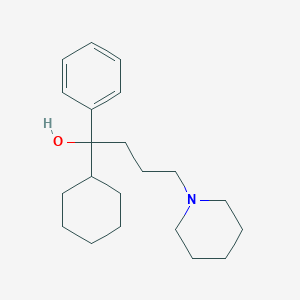
Hexahydrodifenidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrodifenidol (HHDP) is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. HHDP has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
Hexahydrodifenidol is a potent muscarinic receptor antagonist that binds to the M1, M2, and M3 subtypes of muscarinic receptors. It inhibits the binding of acetylcholine to these receptors and blocks the downstream signaling pathways. Hexahydrodifenidol also inhibits the release of acetylcholine from cholinergic neurons and reduces the activity of the cholinergic system.
Effets Biochimiques Et Physiologiques
Hexahydrodifenidol has a wide range of biochemical and physiological effects. It reduces the secretion of gastric acid, inhibits the contraction of smooth muscle, and decreases the production of mucus in the respiratory tract. Hexahydrodifenidol also reduces the heart rate, dilates the blood vessels, and decreases the blood pressure. In the central nervous system, Hexahydrodifenidol reduces the release of dopamine and other neurotransmitters and impairs cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Hexahydrodifenidol has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist that can be used to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol is also stable and can be stored for long periods without degradation. However, Hexahydrodifenidol has some limitations for lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Hexahydrodifenidol also has some side effects, such as dry mouth, blurred vision, and constipation, which may affect the results of the experiments.
Orientations Futures
There are several future directions for the use of Hexahydrodifenidol in scientific research. One direction is to study the effects of Hexahydrodifenidol on the immune system and inflammation. Hexahydrodifenidol has been shown to reduce the production of pro-inflammatory cytokines and may have potential as an anti-inflammatory agent. Another direction is to investigate the effects of Hexahydrodifenidol on the gut-brain axis and the microbiome. Hexahydrodifenidol has been shown to affect the gut microbiota and may have implications for the treatment of gastrointestinal disorders. Finally, Hexahydrodifenidol can be used to study the mechanisms of action of other drugs that interact with the cholinergic system, such as Alzheimer's disease drugs and antipsychotic drugs.
Conclusion
In conclusion, Hexahydrodifenidol is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol has been synthesized using different methods, and its mechanism of action has been extensively studied. Hexahydrodifenidol has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of Hexahydrodifenidol in scientific research.
Méthodes De Synthèse
Hexahydrodifenidol can be synthesized using different methods, including the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrachloroethane in the presence of aluminum chloride, the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrabromoethane in the presence of aluminum chloride, and the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetraiodoethane in the presence of aluminum chloride. The yield of Hexahydrodifenidol using these methods ranges from 20% to 50%.
Applications De Recherche Scientifique
Hexahydrodifenidol is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. It has been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, gastrointestinal system, urinary system, and central nervous system. Hexahydrodifenidol has also been used to study the mechanisms of action of other drugs that interact with the cholinergic system.
Propriétés
Numéro CAS |
113010-69-8 |
|---|---|
Nom du produit |
Hexahydrodifenidol |
Formule moléculaire |
C21H33NO |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
Clé InChI |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Synonymes |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



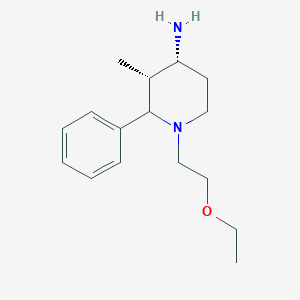
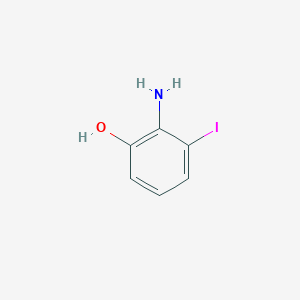
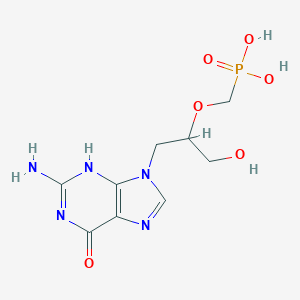
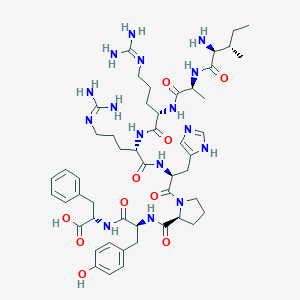
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
